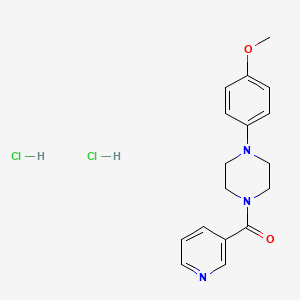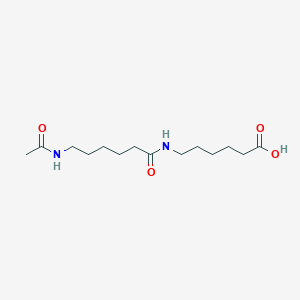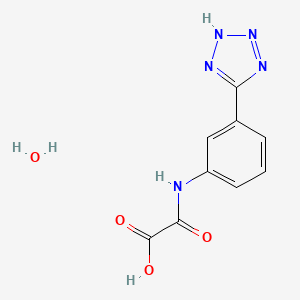
Acitazanolast hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acitazanolast hydrate is a small molecule drug primarily recognized for its anti-allergic and anti-inflammatory properties. It is known to inhibit the release of histamine and leukotrienes, making it effective in treating conditions such as seasonal allergic conjunctivitis . The compound has the molecular formula C9H7N5O3 and a molecular weight of 233.1836 .
Vorbereitungsmethoden
The synthesis of Acitazanolast hydrate involves several steps. One documented method starts with the nitration of benzonitrile to produce m-nitrobenzonitrile, which is then reduced using iron powder to yield m-aminobenzonitrile. This intermediate is then reacted with oxalyl chloride in dimethoxyethane to produce the final product . Industrial production methods are likely to follow similar synthetic routes but optimized for large-scale production.
Analyse Chemischer Reaktionen
Acitazanolast hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed pathways are not extensively documented.
Reduction: Reduction reactions can be performed on the nitro group during its synthesis.
Substitution: The compound can undergo substitution reactions, particularly involving its aromatic ring.
Common reagents used in these reactions include iron powder for reduction and oxalyl chloride for acylation . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Acitazanolast hydrate has a wide range of scientific research applications:
Chemistry: It is studied for its unique chemical properties and potential as a precursor for other compounds.
Biology: The compound is used to study cellular processes involving histamine and leukotriene release.
Medicine: It is primarily used in the treatment of seasonal allergic conjunctivitis and other allergic conditions
Industry: The compound’s anti-inflammatory properties make it a candidate for various industrial applications, including the development of new pharmaceuticals.
Wirkmechanismus
Acitazanolast hydrate exerts its effects by modulating intracellular calcium levels. Mast cell activation and degranulation are calcium-dependent processes, and the compound interferes with calcium influx into the cells. This inhibition prevents the activation of enzymes necessary for degranulation, thereby reducing the release of histamine and leukotrienes .
Vergleich Mit ähnlichen Verbindungen
Acitazanolast hydrate is unique in its dual inhibition of histamine and leukotriene release. Similar compounds include:
Ketotifen: Another mast cell stabilizer that inhibits histamine release.
Olopatadine: An antihistamine that also stabilizes mast cells.
Azelastine: A dual-action antihistamine and mast cell stabilizer.
Compared to these compounds, this compound’s dual inhibition mechanism provides a broader spectrum of anti-allergic effects .
Eigenschaften
CAS-Nummer |
1184521-48-9 |
|---|---|
Molekularformel |
C9H9N5O4 |
Molekulargewicht |
251.20 g/mol |
IUPAC-Name |
2-oxo-2-[3-(2H-tetrazol-5-yl)anilino]acetic acid;hydrate |
InChI |
InChI=1S/C9H7N5O3.H2O/c15-8(9(16)17)10-6-3-1-2-5(4-6)7-11-13-14-12-7;/h1-4H,(H,10,15)(H,16,17)(H,11,12,13,14);1H2 |
InChI-Schlüssel |
LEZMUVNSMYOTNL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)NC(=O)C(=O)O)C2=NNN=N2.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



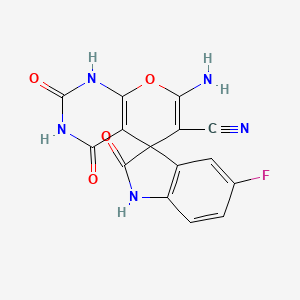

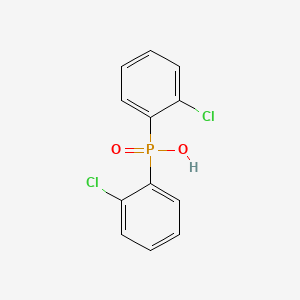
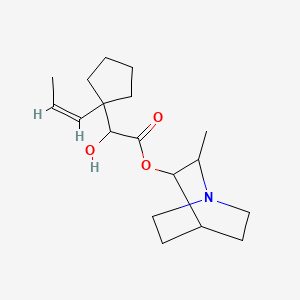
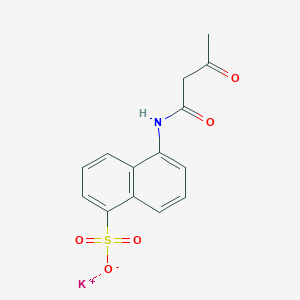
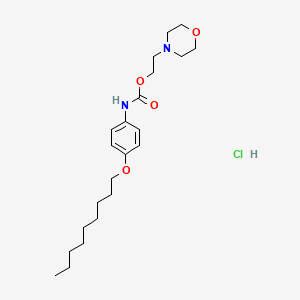
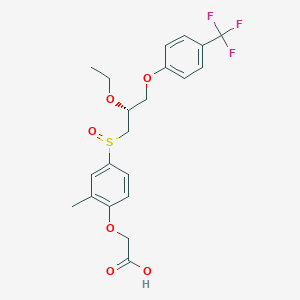


![(E)-but-2-enedioic acid;2-[1-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylamino]ethyl]imidazolidin-2-ylidene]propanedinitrile](/img/structure/B12723003.png)

